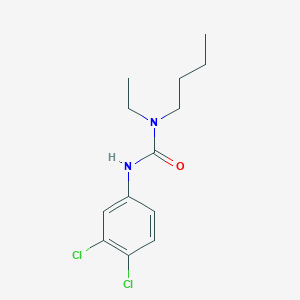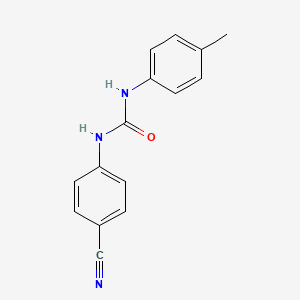
1-(4-Cyanophenyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-3-(p-tolyl)urea is an organic compound with the molecular formula C15H12N2O2 It is characterized by the presence of a cyanophenyl group and a tolyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(p-tolyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with p-toluidine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: 1-(4-Cyanophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-(4-Cyanophenyl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Cyanophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-Cyanophenyl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
- 4-Cyanophenyl N-(o-tolyl)carbamate
- 4-Cyanophenyl N-(m-tolyl)carbamate
- Phenyl N-(p-tolyl)carbamate
These compounds share structural similarities but differ in the position of the substituents on the aromatic rings. The unique combination of the cyanophenyl and tolyl groups in this compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
107676-57-3 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H13N3O/c1-11-2-6-13(7-3-11)17-15(19)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3,(H2,17,18,19) |
InChI 键 |
FBTIGRFRGXFPNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


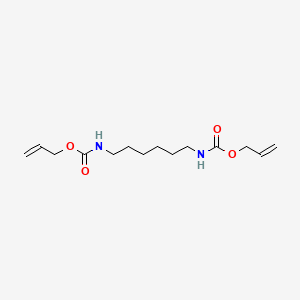
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
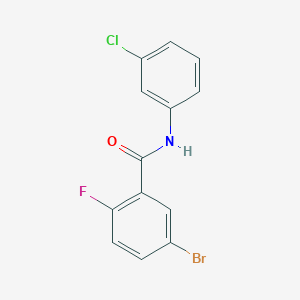
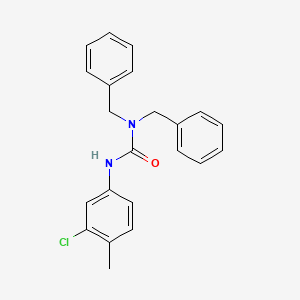
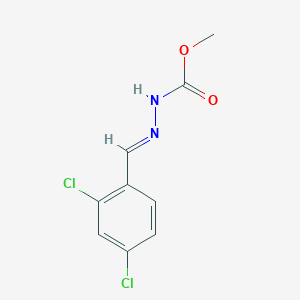
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
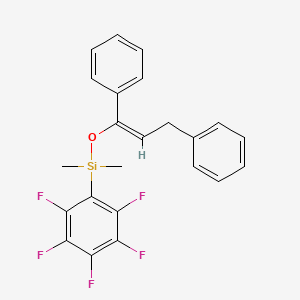
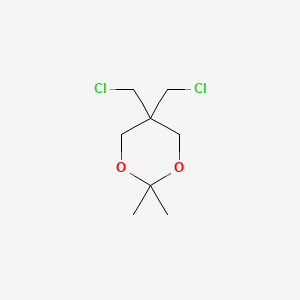
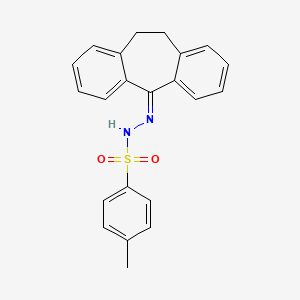
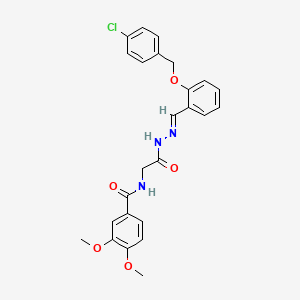

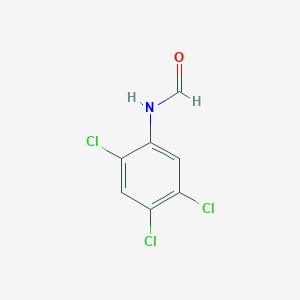
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
